molecular formula C13H18N2 B166751 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane CAS No. 134574-95-1

1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane

Cat. No.: B166751
CAS No.: 134574-95-1
M. Wt: 202.3 g/mol
InChI Key: JUOOTPCVPUXCDN-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane is a complex organic compound that belongs to the class of bicyclic amines. This compound features a unique 3-azabicyclo[3.1.0]hexane skeleton, which is a common motif in various biologically active molecules. The presence of both an aminomethyl and a benzyl group attached to the bicyclic structure enhances its chemical reactivity and potential for diverse applications in scientific research.

Mechanism of Action

To furnish an aziridine ring, DADH was processed by C7-hydroxyl sulfonation and sulfate elimination-coupled cyclization . Further cyclization leading to an azabicyclic hexane pharmacophore was proved to occur in the NRPS, where the oxidase heterotetramer functions in trans and catalyzes α,β-dehydrogenation to initiate the formation of a fused five-membered nitrogen heterocycle .

Future Directions

The synthesis of 3-Azabicyclo[3.1.0]hexane derivatives has made spectacular progress in recent decades, with various transition-metal-catalyzed and transition-metal-free catalytic systems being developed . This suggests that there is ongoing research in this area, and we can expect further advancements in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane typically involves the cyclopropanation of suitable precursors. One common method is the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate using a dirhodium(II) catalyst . This reaction can be conducted under low catalyst loadings and yields either exo- or endo-3-azabicyclo[3.1.0]hexane derivatives with high diastereoselectivity.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclopropanation reactions. For example, the cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst has been proposed . This method provides high yields and diastereoselectivities, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted bicyclic amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.1.0]hexane: A simpler analog without the aminomethyl and benzyl groups.

    1-Benzyl-3-azabicyclo[3.1.0]hexane: Lacks the aminomethyl group.

    1-(Aminomethyl)-3-azabicyclo[3.1.0]hexane: Lacks the benzyl group.

Uniqueness

1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane is unique due to the presence of both the aminomethyl and benzyl groups, which enhance its chemical reactivity and potential for diverse applications. This combination of functional groups allows for a broader range of chemical modifications and interactions with biological targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

(3-benzyl-3-azabicyclo[3.1.0]hexan-1-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c14-9-13-6-12(13)8-15(10-13)7-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOOTPCVPUXCDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CN(C2)CC3=CC=CC=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30577250
Record name 1-(3-Benzyl-3-azabicyclo[3.1.0]hexan-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134574-95-1
Record name 1-(3-Benzyl-3-azabicyclo[3.1.0]hexan-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (70 ml of a 1M solution in diethyl ether, 70 mmol) was added to a solution of 3-benzyl-1-cyano-3-azabicyclo[3.1.0]hexane (3.35 g, 16.9 mmol) in tetrahydrofuran (200 ml). After 18 hours at room temperature, the reaction mixture was treated sequentially with water (2.6 ml), sodium hydroxide (2.6 ml of a 15% aqueous solution), and water (7.8 ml). The mixture was filtered, and the filtrate was concentrated under reduced pressure to provide the title product as a viscous, slightly yellow oil (3.47 g, 100% yield), which was used without purification. 1H NMR (CDCl3): 7.20 (m, 5H), 3.54 (AB quartet, J=12 Hz, 2H), 2.92 (d, J=8 Hz, 1H), 2.87 (d, J=9 Hz, 1H), 2.81 (d, J=13 Hz, 1H), 2.59 (d, J=13 Hz, 1H), 2.33 (dd, J=8, 4 Hz, 1H), 2.25 (d, J=7 Hz, 1H), 1.10 (m, 1H), 0.97 (m, 1H), 0.30 (dd, J=8, 5 Hz, 1H).
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